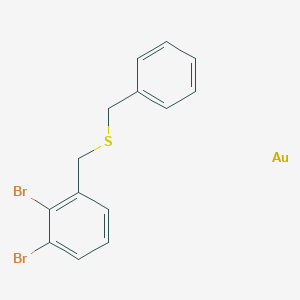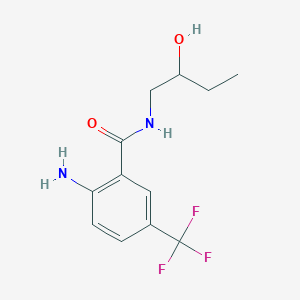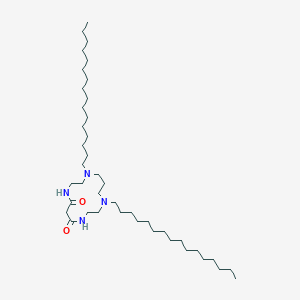![molecular formula C18H23NOSi B14472920 Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol CAS No. 72385-50-3](/img/structure/B14472920.png)
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol is a compound that features a silanol group bonded to a diphenyl structure with a pyrrolidin-1-yl ethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol typically involves the reaction of diphenylsilane with a pyrrolidine derivative under controlled conditions. One common method includes the hydrosilylation of diphenylsilane with 2-(pyrrolidin-1-yl)ethene in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanone derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the silanol group typically yields silanone derivatives, while reduction can produce silane derivatives.
科学的研究の応用
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism by which Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silanol group can form hydrogen bonds with biological molecules, while the pyrrolidin-1-yl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Diphenylsilane: Lacks the pyrrolidin-1-yl ethyl substituent, making it less versatile in biological applications.
Pyrrolidin-1-yl ethyl silane: Similar structure but lacks the diphenyl groups, affecting its chemical properties.
Diphenyl[2-(morpholin-1-yl)ethyl]silanol: Similar structure but with a morpholine ring instead of pyrrolidine, leading to different biological interactions.
Uniqueness
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol is unique due to the combination of the silanol group with the diphenyl and pyrrolidin-1-yl ethyl substituents. This unique structure allows for a wide range of chemical reactions and interactions with biological molecules, making it a valuable compound in various fields of research.
特性
CAS番号 |
72385-50-3 |
|---|---|
分子式 |
C18H23NOSi |
分子量 |
297.5 g/mol |
IUPAC名 |
hydroxy-diphenyl-(2-pyrrolidin-1-ylethyl)silane |
InChI |
InChI=1S/C18H23NOSi/c20-21(17-9-3-1-4-10-17,18-11-5-2-6-12-18)16-15-19-13-7-8-14-19/h1-6,9-12,20H,7-8,13-16H2 |
InChIキー |
DBNIBQIYMZANPL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
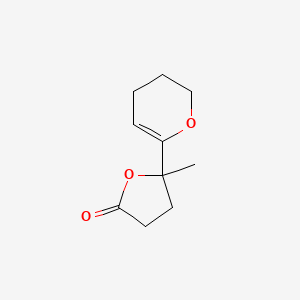

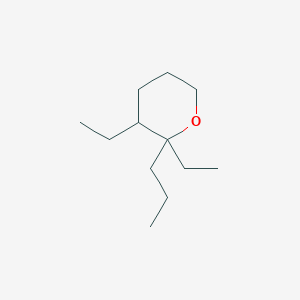
![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
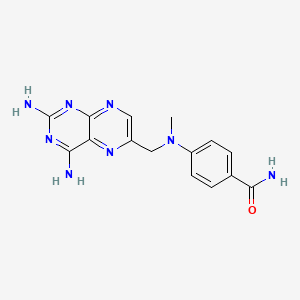

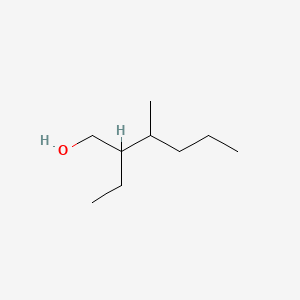
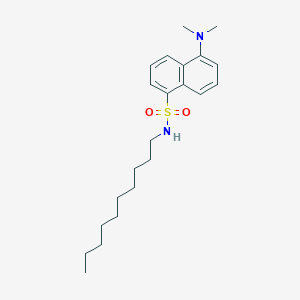
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide](/img/structure/B14472869.png)
